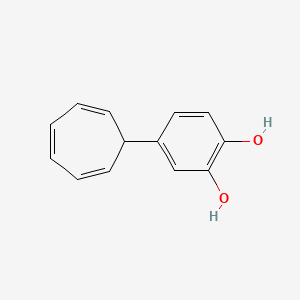
4-(Cyclohepta-2,4,6-trien-1-yl)benzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Cyclohepta-2,4,6-trien-1-yl)benzene-1,2-diol is an organic compound that features a benzene ring substituted with a cycloheptatriene moiety and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohepta-2,4,6-trien-1-yl)benzene-1,2-diol can be achieved through several synthetic routes. One common method involves the reaction of 2-iodocyclohepta-2,4,6-trien-1-one with a suitable benzene derivative under specific conditions . The reaction typically requires the use of a solvent such as benzene and may involve the use of catalysts or other reagents to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and reaction optimization can be applied to scale up the production process. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclohepta-2,4,6-trien-1-yl)benzene-1,2-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions to form reduced derivatives.
Substitution: The aromatic ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a diverse array of products.
Scientific Research Applications
4-(Cyclohepta-2,4,6-trien-1-yl)benzene-1,2-diol has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: It may be used in biochemical studies to investigate its interactions with biological molecules and its potential biological activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound can be utilized in the development of new materials, such as polymers and advanced materials with unique properties
Mechanism of Action
The mechanism of action of 4-(Cyclohepta-2,4,6-trien-1-yl)benzene-1,2-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, while the aromatic and cycloheptatriene moieties can participate in π-π interactions and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Tropone (Cyclohepta-2,4,6-trien-1-one): A structurally related compound with a ketone group instead of hydroxyl groups.
Tropolone (2-Hydroxy-2,4,6-cycloheptatrien-1-one): A derivative of tropone with an additional hydroxyl group.
Uniqueness
4-(Cyclohepta-2,4,6-trien-1-yl)benzene-1,2-diol is unique due to the presence of both a benzene ring and a cycloheptatriene moiety, along with two hydroxyl groups. This combination of structural features imparts distinct chemical and physical properties, making it a valuable compound for various research applications.
Properties
CAS No. |
16235-32-8 |
|---|---|
Molecular Formula |
C13H12O2 |
Molecular Weight |
200.237 |
IUPAC Name |
4-cyclohepta-2,4,6-trien-1-ylbenzene-1,2-diol |
InChI |
InChI=1S/C13H12O2/c14-12-8-7-11(9-13(12)15)10-5-3-1-2-4-6-10/h1-10,14-15H |
InChI Key |
PIQSYNNVCSBTKQ-UHFFFAOYSA-N |
SMILES |
C1=CC=CC(C=C1)C2=CC(=C(C=C2)O)O |
Synonyms |
1,2-Benzenediol, 4-(2,4,6-cycloheptatrien-1-yl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















